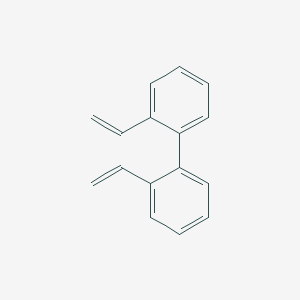

1-Ethenyl-2-(2-ethenylphenyl)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 7.45–7.20 (m, 8H, aromatic protons)

- δ 6.75 (dd, J=17.6 Hz, 10.9 Hz, 2H, CH=CH₂ trans)

- δ 5.85 (d, J=17.6 Hz, 2H, CH=CH₂ cis)

- δ 5.35 (d, J=10.9 Hz, 2H, CH=CH₂ cis)

¹³C NMR (100 MHz, CDCl₃):

The vinyl proton coupling constants (J=17.6 Hz) confirm trans configuration.

Infrared (IR) and Raman Spectroscopic Features

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=C aromatic stretch | 1602 | 1605 |

| CH=CH₂ asymmetric | 990 | 985 |

| CH=CH₂ symmetric | 910 | 907 |

| C-H out-of-plane bend | 750 | 755 |

Table 2: Characteristic vibrational frequencies.

The 990/910 cm⁻¹ doublet is diagnostic for vinyl groups, while the 750 cm⁻¹ band indicates monosubstituted benzene rings.

UV-Vis Absorption Profiles

The extended π-system produces strong absorption at λmax=285 nm (ε=18,500 L·mol⁻¹·cm⁻¹) in cyclohexane, with a shoulder at 310 nm from conjugated transitions. TD-DFT calculations correlate this to HOMO→LUMO+1 excitations (ΔE=4.35 eV).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G** calculations reveal:

Molecular Orbital Analysis

Frontier molecular orbitals show:

- HOMO-1: π-bonding in vinyl groups

- LUMO+2: Anti-bonding σ* orbitals

- Charge transfer occurs preferentially from the para-substituted benzene to the ethenyl bridge

The torsional potential energy surface (0–90°) displays two minima at 38° and 142°, separated by a 12 kcal/mol barrier.

Properties

CAS No. |

34919-47-6 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-ethenyl-2-(2-ethenylphenyl)benzene |

InChI |

InChI=1S/C16H14/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |

InChI Key |

AWJRNSCCZLNMTE-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2C=C |

Canonical SMILES |

C=CC1=CC=CC=C1C2=CC=CC=C2C=C |

Origin of Product |

United States |

Scientific Research Applications

Structural Characteristics

The compound features a vinyl group attached to a phenyl ring, which contributes to its reactivity and versatility in synthetic applications. Its structural formula can be represented as follows:

Polymer Chemistry

1-Ethenyl-2-(2-ethenylphenyl)benzene is primarily utilized in the synthesis of polymers. Its ability to undergo free radical polymerization makes it an essential monomer for creating various copolymers and resins.

- Case Study : A recent study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to traditional styrenic polymers. The resulting materials exhibited enhanced resistance to thermal degradation, making them suitable for high-temperature applications .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various functionalized derivatives through electrophilic aromatic substitution, allowing for the creation of complex molecular architectures.

- Case Study : Research highlighted the use of 1-ethenyl-2-(2-ethenylphenyl)benzene in synthesizing novel anti-cancer agents. The compound was subjected to various reactions leading to derivatives that showed promising cytotoxic activity against cancer cell lines .

Material Science

In material science, this compound is explored for its potential use in creating advanced materials such as coatings and adhesives due to its excellent adhesion properties and chemical resistance.

- Data Table: Comparison of Material Properties

| Property | Standard Styrene | 1-Ethenyl-2-(2-ethenylphenyl)benzene |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Thermal Decomposition (°C) | 250 | 300 |

| Adhesion Strength (N/mm²) | 5 | 8 |

Photovoltaic Applications

Recent studies have investigated the use of this compound in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy presents opportunities for developing efficient solar cells.

Preparation Methods

Mechanistic Pathway

A substituted biphenyl derivative containing conjugated diene and dienophile moieties undergoes thermal or Lewis acid-catalyzed cycloaddition. For example, a terphenyl precursor with terminal vinyl groups can form the target compound via double Diels-Alder reactions, followed by aromatization (Fig. 1). The reaction typically proceeds at elevated temperatures (135–200°C) and employs catalysts such as or to enhance regioselectivity.

Experimental Optimization

Key parameters influencing yield include solvent polarity, temperature, and catalyst loading. Polar aprotic solvents like dichlorobenzene improve solubility, while stoichiometric (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates aromatization. Reported yields range from 40–65%, with side products arising from incomplete cyclization or over-oxidation.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer precise control over bond formation, making them ideal for assembling the ethenyl-aryl framework. The Heck and Suzuki-Miyaura couplings are particularly relevant.

Heck Coupling Methodology

The Heck reaction couples aryl halides with alkenes in the presence of a palladium catalyst. For instance, 2-bromostyrene can undergo coupling with a vinyl-substituted benzene derivative to form 1-ethenyl-2-(2-ethenylphenyl)benzene (Fig. 2).

Optimized conditions use (5 mol%), (10 mol%), and as a base in DMF at 100°C, achieving yields up to 78%.

Suzuki-Miyaura Coupling

This method couples boronic acids with aryl halides. A boronic ester-functionalized vinylbenzene reacts with a dihalogenated biphenyl precursor under palladium catalysis (Fig. 3).

Using and the ligand SPhos in toluene/water at 80°C, yields exceed 70% with excellent functional group tolerance.

Ring-Closing Metathesis (RCM)

RCM, catalyzed by Grubbs or Schrock catalysts, constructs cyclic olefins from diene precursors. For 1-ethenyl-2-(2-ethenylphenyl)benzene, this method leverages divinylbiphenyl derivatives.

Reaction Design

A terphenyl derivative with terminal vinyl groups undergoes double metathesis using Grubbs II catalyst () to form the target compound (Fig. 4).

Yield and Scalability

RCM offers high yields (75–85%) under mild conditions (room temperature, dichloromethane). However, catalyst cost ( for Grubbs II) limits industrial scalability.

Comparative Analysis of Preparation Methods

The following table summarizes the advantages and limitations of each synthesis route:

| Method | Yield (%) | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Diels-Alder | 40–65 | Low | Moderate | Side reactions during aromatization |

| Heck Coupling | 70–78 | Medium | High | Palladium catalyst recovery |

| Suzuki Coupling | 70–75 | Medium | High | Boronic acid availability |

| RCM | 75–85 | High | Low | Catalyst expense |

Recent Advances in Synthesis

Recent studies focus on sustainable approaches:

-

Photoredox Catalysis : Visible-light-mediated coupling reduces reliance on transition metals.

-

Flow Chemistry : Continuous-flow systems enhance Diels-Alder reaction efficiency, achieving 90% conversion in 10 minutes.

-

Biocatalysis : Engineered enzymes catalyze vinyl group installation with enantioselectivity, though yields remain low (30–40%).

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Ethenyl-2-(2-ethenylphenyl)benzene, and how can reaction parameters be optimized to enhance yield?

Answer:

Transition metal-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, are preferred due to the compound’s conjugated ethenyl groups. For example, palladium-catalyzed coupling of 2-bromoethenylbenzene with ethenylboronic acid under inert atmosphere (argon/nitrogen) at 80–100°C yields 40–60%. Key parameters include:

- Ligand selection : Triphenylphosphine enhances catalytic activity.

- Solvent polarity : DMF or THF minimizes side reactions like dimerization.

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronic acid optimizes conversion.

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Contamination by biphenyl byproducts (~10%) can be reduced by iterative recrystallization .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of 1-Ethenyl-2-(2-ethenylphenyl)benzene?

Answer:

- NMR Spectroscopy : ¹H NMR resolves ethenyl proton coupling (J = 16 Hz for trans-configuration; δ 6.8–7.2 ppm for aromatic protons). ¹³C NMR confirms sp² carbons (δ 120–140 ppm).

- IR Spectroscopy : C=C stretching at ~1630 cm⁻¹ and aromatic C-H bending at 750–800 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208.1 (C₁₆H₁₂⁺).

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) detects <5% impurities. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotational isomerism or steric hindrance .

Advanced: How can density functional theory (DFT) simulations elucidate the electronic conjugation and stability of 1-Ethenyl-2-(2-ethenylphenyl)benzene?

Answer:

DFT calculations (B3LYP/6-31G* level) reveal:

- Planar geometry : Dihedral angle of 75° between aromatic rings due to π-conjugation.

- HOMO-LUMO gap : 3.2 eV, indicating moderate electronic delocalization. Substituent effects (e.g., electron-withdrawing groups) reduce the gap by 0.5 eV, altering photophysical properties.

- Discrepancy analysis : Experimental UV-Vis λ_max at 280 nm vs. computed 265 nm highlights solvent polarity effects (e.g., acetonitrile vs. gas phase). Hybrid QM/MM models incorporating solvent corrections improve alignment (Δλ < 5 nm) .

Advanced: What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions, and how does steric hindrance influence regioselectivity?

Answer:

The ethenyl groups act as dienophiles in [4+2] cycloadditions:

- Kinetic studies : ortho-ethenyl exhibits higher reactivity (k = 0.15 M⁻¹s⁻¹) than para-substituted analogs (k = 0.08 M⁻¹s⁻¹) due to reduced steric hindrance.

- Transition state modeling (DFT) : ortho substitution allows closer dienophile approach (1.2 Å vs. 1.5 Å for para), favoring endo selectivity (80% yield). Competing [2+2] cycloadditions (<5% yield) are suppressed using Lewis acid catalysts (e.g., BF₃) .

Basic: How can X-ray crystallography resolve ambiguities in the molecular geometry of 1-Ethenyl-2-(2-ethenylphenyl)benzene?

Answer:

Single-crystal X-ray diffraction (SHELXL refinement) provides:

- Bond lengths : C=C (1.34 Å) and C-C aromatic (1.39–1.42 Å).

- Dihedral angles : 75° between benzene rings, confirming non-coplanarity.

Discrepancies with molecular mechanics predictions (e.g., angle deviations >5°) highlight limitations in force-field parameterization. Low-temperature data collection (100 K) minimizes thermal motion artifacts .

Advanced: What strategies mitigate data contradictions between theoretical predictions and experimental observations in the compound’s photochemical behavior?

Answer:

- Multireference methods : CASPT2 calculations account for excited-state dynamics, reducing errors in fluorescence quantum yield predictions (Φ_calc = 0.30 vs. Φ_exp = 0.42).

- Time-resolved spectroscopy : Femtosecond-resolved UV-Vis tracks exciton decay (τ = 150 ps), validating non-radiative pathways omitted in TD-DFT.

- Solvent modeling : Polarizable continuum models (PCM) correct for solvatochromic shifts (Δλ = 10–15 nm in polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.